molecular formula C17H15NO5 B13513923 4-((Benzyloxy)carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

4-((Benzyloxy)carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

Cat. No.: B13513923
M. Wt: 313.30 g/mol
InChI Key: MRUHQFJQSXNLQM-UHFFFAOYSA-N
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Description

4-[(Benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a complex organic compound that features a benzoxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with an appropriate amine to form the benzyloxycarbonyl-protected amine. This intermediate is then subjected to cyclization reactions to form the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzoxazine derivatives.

Scientific Research Applications

4-[(Benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[(benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, thereby modulating the reactivity of the compound. This allows for selective reactions to occur at other functional groups within the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-Formylphenylboronic acid
  • 3-Formylphenylboronic acid
  • 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

Uniqueness

4-[(Benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is unique due to its benzoxazine ring structure, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

4-phenylmethoxycarbonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid

InChI

InChI=1S/C17H15NO5/c19-16(20)15-10-18(13-8-4-5-9-14(13)23-15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,20)

InChI Key

MRUHQFJQSXNLQM-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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